N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide
Description
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide (CAS: 2034549-56-7) is a heterocyclic organic compound with a molecular formula of C₁₉H₁₈N₈O and a molecular weight of 374.4 g/mol . The structure comprises a triazolo[4,3-b]pyridazine core substituted with a pyrrolidin-1-yl group at the 6-position and a quinoxaline-2-carboxamide moiety linked via a methylene bridge.
Properties
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O/c28-19(15-11-20-13-5-1-2-6-14(13)22-15)21-12-18-24-23-16-7-8-17(25-27(16)18)26-9-3-4-10-26/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEBCYKDCJUYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=NC5=CC=CC=C5N=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors. These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects.
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. This binding can lead to specific interactions with different target receptors, which can result in various biological activities.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways due to their ability to interact with different enzymes and receptors. These interactions can lead to changes in cellular processes and functions, contributing to their pharmacological effects.
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can greatly impact its bioavailability and therapeutic effectiveness.
Result of Action
Similar compounds have been found to exhibit a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects. These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in cellular processes and functions.
Biological Activity
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features several key structural components:
- Quinoxaline Core : Known for various biological activities including antimicrobial and anticancer properties.
- Triazolo-Pyridazine Unit : This moiety has been linked to enhanced biological activity against different targets.
- Pyrrolidine Ring : Contributes to the compound's interaction with biological systems.
Antimicrobial Activity
Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cell wall synthesis or inhibit metabolic pathways essential for microbial survival .
Anticancer Potential
Research has demonstrated that quinoxaline derivatives can act as potent anticancer agents. The incorporation of the triazolo-pyridazine moiety enhances the ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit phosphodiesterases (PDEs), which play a crucial role in regulating intracellular signaling pathways. Inhibition of specific PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), promoting various therapeutic effects .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the quinoxaline and triazole components significantly affect the biological activity of the compound. For example:
- Methoxy Substitution : The presence of a methoxy group at specific positions enhances solubility and bioavailability.
- Pyrrolidine Variations : Alterations in the pyrrolidine ring can modulate receptor selectivity and potency .
Case Study 1: Anticancer Activity
In a study involving various triazole derivatives, compounds similar to this compound were tested against human cancer cell lines. Results indicated that these compounds exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against breast and lung cancer cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of triazole derivatives showed that certain analogs effectively inhibited the growth of resistant bacterial strains. The mechanism was attributed to their ability to penetrate bacterial membranes and disrupt essential metabolic functions .
Summary Table of Biological Activities
| Activity Type | Compound | Mechanism of Action | IC50/Effectiveness |
|---|---|---|---|
| Antimicrobial | Triazole Derivatives | Disruption of cell wall synthesis | Low micromolar range |
| Anticancer | Quinoxaline Analogues | Inhibition of signaling pathways | Low micromolar range |
| PDE Inhibition | N-(Pyrrolidinyl Triazoles) | Increase cAMP/cGMP levels | Varies by subtype |
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: The target compound and Compound B share the triazolo-pyridazine scaffold, whereas Compound A uses a triazin core. Compound A incorporates a methoxy group on the triazin ring, which may increase lipophilicity (logP) compared to the nitrogen-dense quinoxaline in the target compound .
Functional Group Variations: The target compound’s quinoxaline moiety (two fused pyrazine rings) offers multiple hydrogen-bonding sites, contrasting with Compound A’s isoxazole (one oxygen atom) and Compound B’s benzothiazole (sulfur atom). Sulfur in benzothiazole may confer distinct electronic effects (e.g., polarizability) compared to quinoxaline’s nitrogen .
Molecular Weight and Solubility :
- All three compounds have similar molecular weights (~374–380 g/mol), suggesting comparable challenges in solubility and membrane permeability. However, the target compound’s higher nitrogen count (8 vs. 6–7) could enhance aqueous solubility through hydrogen bonding .
Hypothesized Pharmacological Implications
While direct activity data are unavailable, structural analogs provide insights:
- Kinase Inhibition: Quinoxaline derivatives often exhibit kinase inhibitory activity due to their ability to mimic ATP’s purine ring. The target compound’s quinoxaline may confer selectivity for kinases over Compound B’s benzothiazole, which is more commonly associated with antimicrobial or antitubulin activity .
- DNA Interaction : The triazolo-pyridazine core in the target compound and Compound B may intercalate with DNA, whereas Compound A’s triazin moiety is more typical of antimetabolites (e.g., methotrexate analogs) .
Q & A
Q. What are the recommended synthetic routes for N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of triazoloquinoxaline derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, triazoloquinoxalines have been synthesized via CuAAC in toluene with a 21% yield, emphasizing the need for catalyst optimization (e.g., Cu(I) salts) and temperature control (60–80°C) to improve regioselectivity . The pyrrolidine substituent can be introduced via nucleophilic substitution on halogenated intermediates, requiring anhydrous conditions and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly in confirming the triazolo-pyridazine and quinoxaline moieties?
Methodological Answer: High-resolution mass spectrometry (HRMS) and H/C NMR are critical for verifying molecular weight and connectivity. The quinoxaline protons (δ 8.5–9.0 ppm) and triazolo-pyridazine protons (δ 7.5–8.2 ppm) exhibit distinct splitting patterns in NMR, while heteronuclear correlation (HMBC) can confirm carbonyl linkages. For example, triazolo-pyridazine scaffolds in similar compounds were validated using H-N HMBC to identify nitrogenous heterocycles .
Q. How does the presence of the pyrrolidin-1-yl group influence the compound's physicochemical properties and binding affinity in target interactions?
Methodological Answer: The pyrrolidine moiety enhances solubility via its tertiary amine, which can be protonated under physiological pH, improving bioavailability. Computational docking studies on analogous triazolo-pyridazine ligands suggest that pyrrolidine’s conformational flexibility allows for better adaptation to hydrophobic binding pockets, as seen in kinase inhibitors . LogP calculations (e.g., using ChemAxon) can quantify lipophilicity changes induced by this substituent.
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in biological activity data observed across different in vitro assays for this compound?
Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., ATP concentrations in kinase assays). To address this:
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Standardize buffer conditions (pH, ionic strength) and validate target engagement via CETSA (cellular thermal shift assay).
- Apply statistical tools like Bland-Altman analysis to quantify inter-assay variability .
Q. In designing SAR studies for derivatives of this compound, which positions on the triazolo-pyridazine and quinoxaline scaffolds are most amenable to modification to enhance selectivity?
Methodological Answer:
- Triazolo-pyridazine: The 6-position (pyrrolidine attachment) tolerates bulkier substituents (e.g., piperazine) without steric clashes, as shown in PDB ligand 39P, where isoxazole modifications improved selectivity .
- Quinoxaline: The 2-carboxamide group can be replaced with sulfonamides or esters to modulate hydrogen-bonding interactions. For example, halogenation at the quinoxaline 3-position enhanced potency in analogs .
Q. What computational methods are validated for predicting the binding mode of this compound with kinase targets, considering its heterocyclic architecture?
Methodological Answer: Molecular dynamics (MD) simulations with AMBER or CHARMM force fields can model flexibility of the pyrrolidine ring. Docking studies using Glide or AutoDock Vina should incorporate water displacement analysis, as crystallographic data for similar triazolo-pyridazine ligands (e.g., PDB 5TF) show conserved water-mediated hydrogen bonds . Free-energy perturbation (FEP) calculations can quantify the impact of substituents on binding energy .
Q. How can process control engineering principles be applied to scale up the synthesis of this compound while maintaining regiochemical purity?
Methodological Answer:
- Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability.
- Use membrane separation technologies (e.g., nanofiltration) to remove byproducts during workup, as described in CRDC subclass RDF2050104 .
- Optimize crystallization conditions via QbD (Quality by Design) principles, focusing on solvent polarity (e.g., ethanol/water mixtures) to avoid polymorphic impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
